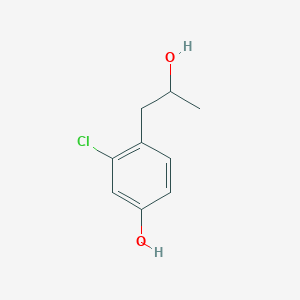

3-Chloro-4-(2-hydroxypropyl)phenol

Description

3-Chloro-4-(2-hydroxypropyl)phenol is a chlorinated phenolic compound characterized by a hydroxyl group at the para position of the benzene ring, a chlorine atom at the meta position, and a 2-hydroxypropyl substituent at the para position.

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

3-chloro-4-(2-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3 |

InChI Key |

DIFGDOGDMXLTAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Chloro-4-(2-hydroxypropyl)phenol involves the nucleophilic aromatic substitution of 3-chlorophenol with 2-chloropropanol under basic conditions.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction.

Industrial Production Methods:

Chlorination of Phenol:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-4-(2-hydroxypropyl)phenol can undergo oxidation reactions to form quinones.

Reduction: It can be reduced to form hydroquinones.

Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in various catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the development of antimicrobial agents.

Antioxidants: It is studied for its potential antioxidant properties.

Industry:

Polymer Production: The compound is used in the production of polymers and resins.

Dyes and Pigments: It is a precursor in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.

Oxidative Stress: It can modulate oxidative stress pathways by acting as an antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenols

Chlorinated phenols, such as 2,4-dichlorophenol (), share the phenolic backbone and halogen substituents but lack the hydroxypropyl group. Key differences include:

- Toxicity: Chlorinated phenols are associated with carcinogenicity and endocrine disruption.

Hydroxypropyl-Substituted Phenols

(R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol (compound 6 in ) shares the 2-hydroxypropyl substituent but lacks chlorine. Notable contrasts:

- Bioactivity : Compound 6 exhibits α-glucosidase inhibition (IC50 = 1.4 mM) and antioxidant activity (DPPH radical scavenging, IC50 = 25.7 µM), suggesting that hydroxypropyl groups enhance bioactivity. Chlorination in the target compound may modify these effects by introducing electrophilic sites or altering solubility .

Halofuranones (MX and Derivatives)

Compounds like 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) (–5) are structurally distinct (furanone ring vs. benzene) but share halogenation patterns. Key comparisons:

- Environmental Impact: MX is a potent mutagen and thyroid carcinogen formed during water disinfection. The phenolic structure of 3-Chloro-4-(2-hydroxypropyl)phenol may reduce its stability as a disinfection byproduct compared to MX’s furanone core .

Structural and Functional Data Table

*Calculated based on molecular formula C9H11ClO2.

Research Implications and Gaps

- However, the target compound’s synthesis remains undocumented .

- Toxicity Profiling: While MX’s carcinogenicity is well-established, the absence of data on 3-Chloro-4-(2-hydroxypropyl)phenol necessitates further studies to assess its environmental and health impacts .

- Bioactivity Exploration : The bioactivity of hydroxypropyl-substituted analogs (e.g., compound 6) suggests the target compound may have untapped pharmaceutical or industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.